3-Bromo-1-ethyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-1-ethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWBGPOBBPPENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288617 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054953-78-3 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054953-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
Nitration introduces the nitro group at the 4-position of the pyrazole ring. This method employs mixed nitric-sulfuric acid systems under controlled temperatures.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Temperature | 0–25°C | |
| Nitrating Agent | HNO/HSO | |
| Regioselectivity | >95% for 4-position |
Advantages : High regioselectivity; compatible with sensitive bromo substituents.
Limitations : Requires handling of corrosive acids; moderate yields.
Bromination of 1-Ethyl-4-nitro-1H-pyrazole
Reaction Overview
Direct bromination at the 3-position is achieved using bromine or HBr in the presence of Lewis acids (e.g., CuBr).
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–82% | |
| Brominating Agent | Br or HBr/CuBr | |
| Temperature | 0–60°C | |
| Solvent | CHCl or acetic acid |
Advantages : Scalable; high functional group tolerance.
Limitations : Hazardous bromine handling; potential over-bromination.
Alkylation of 3-Bromo-4-nitro-1H-pyrazole
Reaction Overview
Ethylation of the pyrazole nitrogen is performed using ethylating agents (e.g., ethyl iodide) under basic conditions.
Procedure
Key Data
Advantages : High yields; straightforward conditions.
Limitations : Sensitivity of nitro groups to strong bases.
Comparative Analysis of Methods
| Method | Yield (%) | Key Reagents | Temperature Range | Regioselectivity |
|---|---|---|---|---|
| Nitration | 72–78 | HNO/HSO | 0–25°C | High |
| Bromination | 65–82 | Br, HBr/CuBr | 0–60°C | Moderate |
| Alkylation | 70–88 | Ethyl iodide, NaH | 0–25°C | High |
Optimal Route : Alkylation (Method 3) offers the highest yields and operational simplicity.
Mechanistic Insights
-
Nitration : Electrophilic aromatic substitution (EAS) via nitronium ion (NO) attack at the electron-rich 4-position.
-
Bromination : EAS with Br or Br generated via HBr/CuBr, favoring the 3-position due to steric and electronic effects.
-
Alkylation : SN2 displacement at the pyrazole nitrogen using ethyl iodide under basic conditions.
Challenges and Innovations
-
Regioselectivity : Competing bromination at the 5-position is mitigated using CuBr catalysts.
-
Functional Group Stability : Nitro groups require low temperatures to prevent decomposition during alkylation.
-
Green Chemistry : Recent advances employ ionic liquids (e.g., [bmim]PF) to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the pyrazole ring
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazoles with different functional groups.
Reduction Reactions: Formation of 3-amino-1-ethyl-4-nitro-1H-pyrazole.
Oxidation Reactions: Formation of oxidized derivatives of the pyrazole ring
Scientific Research Applications
Chemistry: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrazole-based drugs .
Industry: In the industrial sector, 3-Bromo-1-ethyl-4-nitro-1H-pyrazole is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-1-ethyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The ethyl group in 3-Bromo-1-ethyl-4-nitro-1H-pyrazole increases lipophilicity compared to methyl analogs (e.g., 3-Bromo-1-methyl-4-nitro-1H-pyrazole), enhancing membrane permeability in biological systems .
Electronic Modulation :
- Nitro groups at position 4 (as in the target compound) create a strong electron-deficient ring, directing electrophilic attacks to position 4. In contrast, aldehydes (e.g., 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ) enable nucleophilic addition reactions .
Synthetic Accessibility :
- Ethylation at position 1 (target compound) requires milder alkylation conditions compared to benzylation, which often demands stronger bases or elevated temperatures .
Safety and Hazards: Nitro-containing pyrazoles (e.g., 3-Bromo-1-ethyl-4-nitro-1H-pyrazole) commonly exhibit irritant properties (H315, H319) due to nitro group reactivity, as noted in safety data sheets .
Biological Activity
3-Bromo-1-ethyl-4-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-bromo-1-ethyl-4-nitro-1H-pyrazole is with a molecular weight of approximately 224.04 g/mol. The presence of the bromine atom and the nitro group significantly influences its reactivity and biological interactions.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-bromo-1-ethyl-4-nitro-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-1-ethyl-4-nitro-pyrazole | E. coli | 50 µg/mL |
| 3-Bromo-1-ethyl-4-nitro-pyrazole | S. aureus | 40 µg/mL |
| Phenylbutazone | Various | 10 µg/mL |
2. Anti-inflammatory Properties
The pyrazole nucleus is known for its anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study:
A study involving the administration of a pyrazole derivative to mice with induced inflammation showed a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
3. Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. For instance, modifications to the pyrazole structure have been associated with enhanced cytotoxicity against various cancer cell lines .
Table 2: Cytotoxic Effects of Pyrazole Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-1-ethyl-4-nitro-pyrazole | MCF-7 (Breast Cancer) | 15 |
| 3-Bromo-1-ethyl-4-nitro-pyrazole | HeLa (Cervical Cancer) | 20 |
| Novel Pyrazole Derivative | A549 (Lung Cancer) | 12 |
The biological activity of 3-bromo-1-ethyl-4-nitro-1H-pyrazole can be attributed to several mechanisms:
Enzyme Inhibition: The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in inflammatory pathways.
Receptor Modulation: The compound may interact with specific receptors, modulating their activity and leading to downstream effects on cellular signaling pathways.
Cytotoxic Effects: The structural features of the compound allow it to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-1-ethyl-4-nitro-1H-pyrazole, and how can reaction progress be monitored?
- Methodology : A common approach involves sequential functionalization of the pyrazole core. For example, ethylation can be achieved using ethyl halides under basic conditions, followed by nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Bromination typically employs N-bromosuccinimide (NBS) or Br₂ in inert solvents like CCl₄. Reaction progress is monitored via TLC (e.g., cyclohexane/ethyl acetate gradients) and confirmed by disappearance of starting material spots .
- Key Data : Yields >90% are achievable with careful stoichiometric control (e.g., 7.5 equiv azido(trimethyl)silane in a related bromopyrazole synthesis) and purification via flash chromatography .
Q. How can structural confirmation be reliably performed for this compound?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C) to identify substituent positions. For example, the ethyl group’s triplet (δ ~1.33 ppm, ³J = 7.1 Hz) and quartet (δ ~4.28 ppm) in ¹H NMR confirm its attachment. Nitro and bromo groups induce deshielding in adjacent carbons (δ ~148–161 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M]+ at m/z 349.0169) .
- Advanced Tip : X-ray crystallography using SHELX software can resolve ambiguities in regiochemistry, especially if nitro/bromo positional isomerism is suspected .
Advanced Research Questions
Q. How can competing regioselectivity during bromination or nitration be mitigated?
- Methodology : Regioselectivity in pyrazole derivatives is influenced by directing groups and reaction conditions. For bromination, steric effects and electronic factors (e.g., nitro groups as meta-directors) can favor substitution at the 3-position. Computational modeling (DFT) predicts charge distribution to guide synthetic design. Experimentally, low-temperature bromination (e.g., 0°C) with NBS minimizes side products .
- Case Study : In a related compound, 3-bromo-1-methyl-5-phenyl-1H-pyrazole, bromination at the 3-position was confirmed via NOE NMR correlations, ruling out 4- or 5-substitution .
Q. What strategies resolve contradictions in spectroscopic data for nitro-pyrazole derivatives?
- Methodology : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic effects like tautomerism. Variable-temperature NMR can stabilize conformers for clearer analysis. For ambiguous cases, derivatization (e.g., acetylation of reactive sites) simplifies spectra. Cross-validate with IR (e.g., nitro stretches at ~1545 cm⁻¹) and MS/MS fragmentation patterns .
Q. How can catalytic applications of 3-bromo-1-ethyl-4-nitro-1H-pyrazole be explored?
- Methodology : The bromo group serves as a leaving site for cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). Optimize conditions using ligands like XPhos and bases (Cs₂CO₃) in anhydrous THF at 80–100°C. Monitor conversion via GC-MS or ¹⁹F NMR (if fluorinated partners are used). For nitro-group reduction, employ H₂/Pd-C or Zn/HCl to generate amines for further functionalization .
- Example : A triazole-pyrazole hybrid synthesized via CuAAC click chemistry achieved 83% yield using similar bromopyrazole precursors .
Data Analysis & Computational Tools
Q. Which computational methods predict reactivity trends in nitro- and bromo-substituted pyrazoles?
- Methodology : DFT calculations (e.g., Gaussian09) assess frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state simulations (IRC) explain regioselectivity. Pair with crystallographic data (SHELXL-refined structures) to validate computational models .
Q. How to design a crystallization protocol for X-ray analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
